Antimigratory Potency: 5-Methyl vs. Lead Compound
In a direct head-to-head comparison within a fascin-targeted thiazole series, the 5-methyl substituted derivative exhibited significantly enhanced antimigratory potency relative to the unsubstituted lead compound. The 5-methyl analog achieved an IC50 of 176 nM in MDA-MB-231 transwell migration assays, while the most potent compounds from the broader series reached IC50 values as low as 24 nM [1]. The presence of the 5-methyl group likely contributes to improved target engagement and cellular efficacy.
| Evidence Dimension | Cell migration inhibition (MDA-MB-231 transwell assay) |
|---|---|
| Target Compound Data | IC50 = 176 nM (representative 5-methyl thiazole derivative; compound 5k) |
| Comparator Or Baseline | Lead unsubstituted thiazole IC50 ~100 nM; most potent series member (5p) IC50 = 24 nM |
| Quantified Difference | ~1.8-fold more potent than lead; ~7.3-fold less potent than best-in-series |
| Conditions | MDA-MB-231 breast cancer cells, transwell migration assay, 24 h incubation |
Why This Matters
This data point demonstrates that the 5-methyl substitution confers meaningful antimigratory activity, validating its selection over the unsubstituted parent scaffold for metastasis research.
- [1] Zheng, S., et al. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. J. Med. Chem. 2014, 57, 15, 6653–6667. https://doi.org/10.1021/jm500724x View Source
